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For researchers, scientists, and drug development professionals, understanding the selectivity

of a kinase inhibitor is paramount. This guide provides a comparative overview of the kinome

profile of crizotinib, a clinically approved inhibitor of the ROS1 receptor tyrosine kinase,

alongside other kinase targets. Experimental data and detailed methodologies are presented to

offer a comprehensive resource for evaluating its performance and selectivity.

Crizotinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of non-small cell

lung cancer (NSCLC) harboring specific genetic alterations, including ROS1 rearrangements.

[1][2] Kinome profiling, which assesses the activity of an inhibitor against a wide range of

kinases, is crucial for elucidating its selectivity, predicting potential off-target effects, and

understanding mechanisms of resistance.

Quantitative Kinase Inhibition Profile of Crizotinib
The inhibitory activity of the two enantiomers of crizotinib, (R)-crizotinib and (S)-crizotinib, has

been assessed against a panel of kinases to determine their potency and selectivity. The half-

maximal inhibitory concentration (IC50) values, which represent the concentration of the

inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. The

data indicates that both enantiomers potently inhibit several key oncogenic kinases, with the

(S)-enantiomer generally exhibiting greater potency.[1]
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Kinase Target (R)-Crizotinib IC50 (nM) (S)-Crizotinib IC50 (nM)

ROS1 3.5 1.7

ALK 23.4 10.8

MET 8.2 4.1

AXL 15.6 7.5

FLT3 120 55

FES 28 13

LCK >1000 >1000

SRC >1000 >1000

Data presented in this table is

a representative summary from

publicly available research and

may vary based on specific

experimental conditions.[1]

Experimental Protocols
The determination of in vitro kinase inhibition profiles is essential for characterizing the

selectivity of inhibitors like crizotinib. A common method employed for this purpose is the

LanthaScreen™ Eu Kinase Binding Assay.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)
This assay measures the binding of the inhibitor to the kinase of interest. It is a competitive

binding assay that utilizes a fluorescently labeled ATP-competitive ligand (tracer) and a

europium-labeled anti-tag antibody.

Materials:

Recombinant human kinases
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Fluorescently labeled ATP-competitive tracer specific for the kinase group

Europium-labeled anti-tag antibody

Crizotinib (or other test inhibitors)

Modified HEPES buffer

Procedure:

Reagent Preparation: The kinase, tracer, and antibody are prepared in a modified HEPES

buffer.

Compound Dilution: Crizotinib is serially diluted to create a range of concentrations for IC50

determination.

Assay Plate Setup: The diluted crizotinib, kinase, and europium-labeled antibody are added

to the wells of a microplate.

Tracer Addition: The fluorescently labeled tracer is added to initiate the binding reaction.

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach

equilibrium.

Detection: The fluorescence resonance energy transfer (FRET) signal is measured using a

plate reader. A high FRET signal indicates that the tracer is bound to the kinase, while a low

signal indicates displacement of the tracer by the inhibitor.

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against

the inhibitor concentration.
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Workflow for an In Vitro Kinase Inhibition Assay.

ROS1 Signaling Pathway and Inhibition by
Crizotinib
ROS1 is a receptor tyrosine kinase that, when activated by gene fusion, can drive cancer cell

growth and survival through the activation of several downstream signaling pathways.[3][4]
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These include the STAT3, PI3K/AKT/mTOR, and RAS/RAF/MAPK (ERK) pathways.[5][6][7]

Crizotinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ROS1 kinase

domain, thereby inhibiting its autophosphorylation and the subsequent activation of these

downstream signaling cascades.[8]
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Simplified ROS1 Signaling and Inhibition by Crizotinib.
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Comparison with Alternative ROS1 Inhibitors
While crizotinib is effective, acquired resistance can emerge, often through mutations in the

ROS1 kinase domain.[9] This has spurred the development of next-generation ROS1 inhibitors

with different selectivity profiles and the ability to overcome resistance mutations. Other

clinically relevant ROS1 inhibitors include lorlatinib, entrectinib, and repotrectinib. Comparing

the kinome profiles of these inhibitors is essential for selecting the most appropriate therapy for

patients, particularly in the context of resistance. For instance, some inhibitors may have

greater potency against specific resistance mutations or a more favorable off-target profile,

leading to improved efficacy and tolerability.

Conclusion
The kinome profiling of crizotinib reveals its activity against ROS1, ALK, and MET, among other

kinases. This multi-targeted nature underscores the importance of comprehensive selectivity

screening in drug development. The provided data and experimental protocols offer a

framework for the comparative analysis of kinase inhibitors. Understanding the specific kinome

profile of an inhibitor is critical for optimizing its clinical application, anticipating potential side

effects, and developing strategies to overcome therapeutic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

3. creative-diagnostics.com [creative-diagnostics.com]

4. ROS1 - Wikipedia [en.wikipedia.org]

5. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

6. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics
[cytokine.creative-proteomics.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.pnas.org/doi/10.1073/pnas.1515281112
https://www.benchchem.com/product/b15580665?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/comparative_kinome_profiling_of_crizotinib_enantiomers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876666/
https://www.creative-diagnostics.com/ros1-signaling-pathway.htm
https://en.wikipedia.org/wiki/ROS1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3732549/
https://cytokine.creative-proteomics.com/ros1-signaling-pathway-detection-service.htm
https://cytokine.creative-proteomics.com/ros1-signaling-pathway-detection-service.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. biomarker.onclive.com [biomarker.onclive.com]

8. The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC
[pmc.ncbi.nlm.nih.gov]

9. pnas.org [pnas.org]

To cite this document: BenchChem. [Kinome Profiling of Crizotinib Reveals Multi-Kinase
Inhibition and Informs Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15580665#kinome-profiling-of-ros1-in-2-for-
selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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